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Introduction

The HIBISCUS (NCT04624659) trial is a pivotal Phase 2/3 clinical study designed to evaluate
the efficacy and safety of etavopivat, an investigational oral, small-molecule activator of
erythrocyte pyruvate kinase (PKR), for the treatment of sickle cell disease (SCD).[1][2][3]
Etavopivat is designed to modulate the metabolism of red blood cells by increasing the activity
of PKR, which leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase
in adenosine triphosphate (ATP) levels.[4] This mechanism is hypothesized to increase
hemoglobin's affinity for oxygen, thereby reducing red blood cell sickling, hemolysis, and the
frequency of vaso-occlusive crises (VOCSs), which are painful episodes characteristic of SCD.

[1][4]

These application notes provide a detailed overview of the HIBISCUS trial design, primary and
secondary endpoints, and the methodologies employed. They are intended for researchers,
scientists, and drug development professionals interested in the clinical development of
therapies for sickle cell disease.

Trial Design and Methodology

The HIBISCUS trial is a multi-center, randomized, double-blind, placebo-controlled study with
an adaptive Phase 2/3 design.[1][2][3]

Phase 2: Dose Determination

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3325937?utm_src=pdf-interest
https://www.benchchem.com/product/b3325937?utm_src=pdf-body
https://www.prnewswire.com/news-releases/phase-2-data-from-the-ongoing-hibiscus-study-shows-promise-that-investigational-etavopivat-could-reduce-the-incidence-of-vaso-occlusive-crises-in-people-with-sickle-cell-disease-302325459.html
https://clinicaltrials.gov/study/NCT04624659
https://www.biospace.com/press-releases/phase-2-data-from-the-ongoing-hibiscus-study-shows-promise-that-investigational-etavopivat-could-reduce-the-incidence-of-vaso-occlusive-crises-in-people-with-sickle-cell-disease
https://www.benchchem.com/product/b3325937?utm_src=pdf-body
https://library.ehaweb.org/eha/2021/eha2021-virtual-congress/324435/kenneth.ataga.hibiscus.an.adaptive.randomized.placebo-controlled.double-blind.html?f=listing%3D3%2Abrowseby%3D8%2Asortby%3D1%2Amedia%3D1
https://www.prnewswire.com/news-releases/phase-2-data-from-the-ongoing-hibiscus-study-shows-promise-that-investigational-etavopivat-could-reduce-the-incidence-of-vaso-occlusive-crises-in-people-with-sickle-cell-disease-302325459.html
https://library.ehaweb.org/eha/2021/eha2021-virtual-congress/324435/kenneth.ataga.hibiscus.an.adaptive.randomized.placebo-controlled.double-blind.html?f=listing%3D3%2Abrowseby%3D8%2Asortby%3D1%2Amedia%3D1
https://www.prnewswire.com/news-releases/phase-2-data-from-the-ongoing-hibiscus-study-shows-promise-that-investigational-etavopivat-could-reduce-the-incidence-of-vaso-occlusive-crises-in-people-with-sickle-cell-disease-302325459.html
https://clinicaltrials.gov/study/NCT04624659
https://www.biospace.com/press-releases/phase-2-data-from-the-ongoing-hibiscus-study-shows-promise-that-investigational-etavopivat-could-reduce-the-incidence-of-vaso-occlusive-crises-in-people-with-sickle-cell-disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The initial phase of the study was designed to identify the optimal dose of etavopivat.[1][3]

» Patient Population: 60 adult and adolescent patients with sickle cell disease were enrolled.[1]

[3]

e Randomization: Patients were randomized in a 1:1:1 ratio to one of three treatment arms.[1]

[3]
e Treatment Arms:

o Etavopivat 200 mg, administered orally once daily.[1][3]

o Etavopivat 400 mg, administered orally once daily.[1][3]

o Placebo, administered orally once daily.[1][3]
o Duration: The treatment period for this phase was 52 weeks.[1][3]
Phase 3: Efficacy Confirmation

Based on the results of the Phase 2 portion, the 400 mg once-daily dose of etavopivat was
selected for the Phase 3 part of the study.[1][3][5]

o Patient Population: Approximately 380 adult and adolescent patients with sickle cell disease
will be enrolled.[1][3]

o Randomization: Patients will be randomized in a 1:1 ratio.[1][3]
e Treatment Arms:

o Etavopivat 400 mg, administered orally once daily.[1][3]

o Placebo, administered orally once daily.[1][3]

o Duration: The double-blind treatment period is 52 weeks. Following this, patients may enter a
112-week open-label extension period where all participants receive etavopivat.[2]
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A separate, confirmatory Phase 3 study, HIBISCUS 2 (NCT06612268), has also been initiated

to further evaluate the 400 mg dose.[5][6]

Patient Eligibility Criteria

A summary of the key inclusion and exclusion criteria for the HIBISCUS trial is presented in the

table below.

Inclusion Criteria

Exclusion Criteria

Confirmed diagnosis of sickle cell disease (any

genotype)[4][7]

History of more than 10 vaso-occlusive crises in
the past 12 months[8][9]

Age 12 to 65 years[2][8]

Hospitalization for a sickle cell crisis or other
vaso-occlusive event within 14 days of

consent[4]

At least 2 episodes of vaso-occlusive crises in
the past 12 months[2][10]

Receiving routine red blood cell transfusions[4]

Hemoglobin level between = 5.5 and < 10.5 g/dL
during screening[2][10]

Significant liver or kidney dysfunction[4][9]

Stable dose of hydroxyurea for at least 90 days

History of unstable or deteriorating heart or lung

prior to study treatment, if applicable[2][10] disease[4]
Stable dose of crizanlizumab or L-glutamine for
at least 12 months prior to consent, if Overt stroke[4]

applicable[2][10]

Endpoints

The primary and key secondary endpoints for the HIBISCUS trial are designed to assess the

clinical efficacy and safety of etavopivat in patients with sickle cell disease.

Primary Endpoints

The co-primary endpoints for the HIBISCUS trial are:
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Endpoint Time Frame

Description

Annualized Vaso-Occlusive
Crisis (VOC) Rate

52 Weeks

The number of independently

adjudicated VOCs per year.[1]
[31[7]

Hemoglobin (Hb) Response
Rate

24 Weeks

The proportion of patients
achieving a >1 g/dL increase in

hemoglobin from baseline.[1]

[317]

Secondary Endpoints

Key secondary endpoints include:

Endpoint Time Frame Description
The time from randomization to
Time to First VOC 52 Weeks the first occurrence of a VOC.

[1]3]

Change in Hemolysis

Changes from baseline in

absolute reticulocyte count,

) 52 Weeks o o
Biomarkers indirect bilirubin, and lactate
dehydrogenase (LDH).[1][3]
] Change from baseline in the
Patient-Reported Outcome ]
52 Weeks PROMIS Fatigue Scale score.

(PRO)

[1]3]

Experimental Protocols

The following outlines the key methodologies for the assessment of the primary endpoints.

Protocol for Assessment of Annualized Vaso-Occlusive Crisis (VOC) Rate

¢ VOC Definition: A vaso-occlusive crisis is defined as an episode of pain attributed to sickle

cell disease that leads to a healthcare visit and requires treatment with an oral or parenteral
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opioid, or parenteral nonsteroidal anti-inflammatory drug (NSAID).

o Data Collection: All potential VOC events are to be documented by the site investigator,
including the date of onset, duration, severity, and all treatments administered.

o Adjudication: An independent adjudication committee, composed of physicians experienced
in sickle cell disease, will review all reported VOC events in a blinded fashion to determine if
they meet the protocol-defined criteria.

o Calculation of Annualized Rate: The total number of adjudicated VOCs for each patient will
be divided by the total time (in years) that the patient was in the study to calculate the
annualized VOC rate.

Protocol for Assessment of Hemoglobin Response

o Sample Collection: Whole blood samples will be collected from each patient at baseline and
at specified time points throughout the study, including Week 24.

e Hemoglobin Measurement: Hemoglobin concentration will be measured using a validated
automated hematology analyzer at a central laboratory to ensure consistency across all
study sites.

o Response Definition: A hemoglobin response is defined as an increase of >1 g/dL from the
baseline measurement at the Week 24 visit.

o Calculation of Response Rate: The number of patients in each treatment arm who meet the
hemoglobin response criteria will be divided by the total number of patients in that arm to
determine the response rate.

Visualizations

HIBISCUS Phase 2/3 Trial Workflow
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52-Week Treatment

Dose Selection
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1:1 Randomization
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Click to download full resolution via product page

Caption: Workflow of the HIBISCUS Phase 2/3 adaptive trial design.
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Caption: Proposed mechanism of action of etavopivat in sickle cell disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3325937?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

